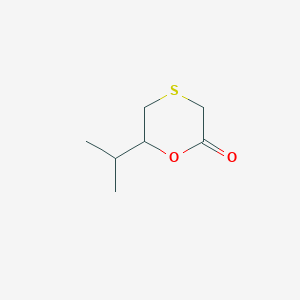

6-Propan-2-yl-1,4-oxathian-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100465-43-8 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

6-propan-2-yl-1,4-oxathian-2-one |

InChI |

InChI=1S/C7H12O2S/c1-5(2)6-3-10-4-7(8)9-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

QFJSTWDEYHZCQB-UHFFFAOYSA-N |

SMILES |

CC(C)C1CSCC(=O)O1 |

Canonical SMILES |

CC(C)C1CSCC(=O)O1 |

Synonyms |

1,4-Oxathian-2-one,6-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Propan 2 Yl 1,4 Oxathian 2 One

Retrosynthetic Analysis and Strategic Disconnections for the 1,4-Oxathian-2-one (B8659966) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netarxiv.orgyoutube.com For the 1,4-oxathian-2-one scaffold, two primary disconnections are strategically advantageous.

The first and most common disconnection is across the ester bond and the C-S bond. This approach leads to two key precursors: a mercaptoalkanol and a carboxylic acid derivative. A variation of this involves a disconnection to a mercaptocarboxylic acid and a carbonyl compound, which can then be cyclized.

A second strategic disconnection can be envisioned across the C-O and C-S bonds, leading to a halo-substituted carboxylic acid and a hydroxy thiol. This approach is generally less common but offers an alternative route to the heterocyclic system.

The application of these retrosynthetic strategies allows for the logical design of synthetic routes to the 1,4-oxathian-2-one core structure.

Targeted Synthesis of the 6-Propan-2-yl Moiety within Oxathianone Derivatives

The introduction of the 6-propan-2-yl group requires specific synthetic methods that can accommodate this alkyl substituent.

Cyclization Reactions of Precursors

One of the most direct methods for constructing the 1,4-oxathian-2-one ring is through the cyclization of appropriate precursors. mdpi.com A common strategy involves the reaction of a γ-thioalcohol with a carbonyl compound or a carboxylic acid derivative. To synthesize the target molecule, 6-propan-2-yl-1,4-oxathian-2-one, this would involve a precursor bearing the isopropyl group at the appropriate position.

For instance, the acid-catalyzed reaction between a mercaptocarboxylic acid and an aldehyde or ketone can lead to the formation of the 1,4-oxathian-2-one ring. londonmet.ac.uk In the context of our target molecule, this would involve the condensation of a suitable mercaptocarboxylic acid with isobutyraldehyde.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Mercaptoacetic acid | Isobutyraldehyde | Acid catalyst, heat | This compound |

| 2-Mercaptopropanoic acid | Formaldehyde | Acid catalyst, heat | 3-Methyl-1,4-oxathian-2-one |

Table 1: Examples of Cyclization Reactions for 1,4-Oxathian-2-one Synthesis.

Epoxide Opening and Lactonization Approaches

Epoxide ring-opening reactions are versatile transformations in organic synthesis. libretexts.orgmasterorganicchemistry.comyoutube.com For the synthesis of 1,4-oxathian-2-ones, an epoxide can serve as a key intermediate. The strategy involves the nucleophilic attack of a mercaptocarboxylic acid on an epoxide. This reaction opens the epoxide ring and simultaneously introduces the necessary functionalities for subsequent lactonization.

Specifically, for the synthesis of this compound, the reaction would proceed between mercaptoacetic acid and 2-isopropyloxirane. The nucleophilic sulfur of the mercaptoacetic acid attacks the less sterically hindered carbon of the epoxide, leading to a hydroxy acid intermediate which then undergoes intramolecular cyclization to form the desired lactone. nih.gov The regioselectivity of the epoxide opening is crucial and is generally favored at the less substituted carbon under basic or neutral conditions. libretexts.org

| Epoxide | Nucleophile | Key Intermediate | Product |

| 2-Isopropyloxirane | Mercaptoacetic acid | 2-Hydroxy-4-mercapto-3-methylbutanoic acid derivative | This compound |

| Propylene (B89431) oxide | Mercaptoacetic acid | 2-Hydroxy-4-mercaptopentanoic acid derivative | 6-Methyl-1,4-oxathian-2-one |

Table 2: Epoxide Opening and Lactonization for 1,4-Oxathian-2-one Synthesis.

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic compounds, particularly unsaturated rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.org While RCM is widely used for synthesizing various heterocycles, its application to the direct synthesis of saturated 1,4-oxathian-2-ones is not straightforward as it typically produces unsaturated rings. nih.gov An RCM approach would necessitate a diene precursor that, upon cyclization, would yield a dihydro-1,4-oxathiin-2-one. Subsequent reduction of the double bond would then be required to afford the target saturated heterocycle.

A hypothetical RCM precursor for a related unsaturated system could be an allyl thioether of an acrylic acid derivative. The intramolecular metathesis of this diene would lead to a six-membered unsaturated lactone. While theoretically possible, this approach is less common for this specific scaffold compared to cyclization and epoxide-opening strategies due to the multi-step nature and the availability of more direct routes.

Stereoselective and Enantioselective Synthesis Approaches for this compound

The presence of a stereocenter at the 6-position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgrsc.org In the synthesis of chiral 1,4-oxathian-2-ones, a chiral auxiliary can be attached to one of the precursor molecules to direct the formation of a specific stereoisomer.

One potential strategy involves the use of a chiral mercaptoalkanol, derived from a chiral pool starting material like an amino acid. For example, a chiral mercaptoalkanol could be reacted with an achiral α,β-unsaturated ester in a Michael addition reaction. The stereochemistry of the newly formed stereocenter would be influenced by the chiral auxiliary. Subsequent lactonization would then yield the chiral 1,4-oxathian-2-one.

Another approach utilizes a chiral auxiliary attached to the carboxylic acid moiety. For example, an N-acyloxazolidinone, a well-known chiral auxiliary, can be used. nih.govscielo.org.mx The synthesis would involve the conjugate addition of a thiol to the α,β-unsaturated N-acyloxazolidinone. The facial selectivity of this addition is controlled by the chiral auxiliary, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary and lactonization would provide the enantiomerically enriched 1,4-oxathian-2-one.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess | Reference |

| (S)-4-benzyl-2-oxazolidinone | Conjugate addition of thiol | >96:4 | nih.gov |

| Evans' oxazolidinones | Asymmetric alkylation | High | rsc.org |

| Indene-based thiazolidinethione | Acetate aldol (B89426) reaction | High | scielo.org.mx |

Table 3: Examples of Chiral Auxiliary-Mediated Stereoselective Syntheses.

Asymmetric Catalysis (e.g., organocatalysis, metal-catalyzed asymmetric reactions)

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or chiral metal complexes, provides a powerful avenue for achieving high levels of stereocontrol in the formation of chiral centers, such as the one present in this compound.

Organocatalysis: Organocatalysis has emerged as a major pillar in asymmetric synthesis, often employing naturally derived, inexpensive, and robust catalysts like amino acids. nih.govresearchgate.net L-proline and its derivatives, for instance, have been extensively used to catalyze a variety of asymmetric transformations, including aldol and Mannich reactions. researchgate.netresearchgate.net In the context of 1,4-oxathian-2-one synthesis, an organocatalyst could potentially control the stereoselective addition of a sulfur nucleophile to a chiral or prochiral precursor. The catalyst, by forming a transient chiral intermediate (e.g., an enamine or iminium ion), directs the incoming group to a specific face of the molecule, thereby establishing the desired stereochemistry. researchgate.netresearchgate.net Multicomponent reactions catalyzed by L-proline have successfully produced chiral pyrans and thiopyrans, demonstrating the potential for stereospecific synthesis of related six-membered heterocycles. nih.govmdpi.com

Metal-Catalyzed Asymmetric Reactions: Transition metal catalysis offers a complementary approach, where a chiral ligand coordinates to a metal center to create a chiral environment. mdpi.com This complex then mediates the reaction, inducing high enantioselectivity. For the construction of the 1,4-oxathian-2-one scaffold, a key step could involve the asymmetric cyclization or a cross-coupling reaction to form the C-S or C-O bond. Chiral phosphine (B1218219) ligands combined with metals like rhodium, iridium, or palladium are known to be highly effective in various asymmetric transformations. mdpi.com The choice of metal and ligand is critical, as their interaction dictates the geometry of the catalytic pocket and, consequently, the stereochemical outcome of the reaction.

Table 1: Potential Asymmetric Catalytic Approaches for this compound Synthesis

| Catalysis Type | Catalyst Example | Potential Key Reaction Step | Expected Outcome |

|---|---|---|---|

| Organocatalysis | (S)-Proline | Intramolecular cyclization of a functionalized thiol | Enantioselective formation of the C-O or C-S bond, leading to high enantiomeric excess (e.e.). |

| Metal Catalysis | Rhodium complex with a chiral phosphine ligand | Asymmetric hydrogenation of a corresponding oxathiin precursor | Stereospecific reduction to form the chiral center at C6. |

| Cooperative Catalysis | Lewis Acid / Chiral Brønsted Acid | Ring-opening of a prochiral epoxide with a mercapto-acid derivative | High diastereo- and enantioselectivity in the formation of the hydroxy-thioether intermediate. |

Modern Synthetic Techniques Applied to Oxathianone Formation

Recent advancements in synthetic technology provide tools to enhance reaction efficiency, reduce reaction times, and improve yields, often under milder conditions than traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. mdpi.com This technique often leads to dramatic reductions in reaction times—from hours to minutes—and can improve product yields by minimizing the formation of side products. arkat-usa.orgbeilstein-journals.org For the synthesis of 1,4-oxathian-2-one derivatives, microwave heating could be applied to key cyclization or multicomponent reaction steps. nih.gov The rapid, uniform heating can overcome activation energy barriers more effectively than conventional oil baths, promoting efficient bond formation and potentially enabling reactions that are sluggish at lower temperatures. nih.gov

Sonochemical Reaction Enhancements

Sonochemistry employs ultrasound to induce acoustic cavitation in a liquid medium. The formation and collapse of these microbubbles generate localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. mdpi.com This can accelerate reaction rates and enhance mass transfer. In the synthesis of heterocyclic systems, sonochemistry has been shown to promote cleaner reactions with excellent yields in shorter timeframes. nih.gov For the formation of the 1,4-oxathian-2-one ring, sonication could facilitate the crucial C-S or C-O bond-forming steps, particularly in heterogeneous reaction mixtures.

Photoredox Catalysis in C-S or C-O Bond Formation

Visible-light photoredox catalysis has revolutionized the formation of chemical bonds by enabling single-electron transfer (SET) processes under exceptionally mild conditions. beilstein-journals.orgunipr.it This strategy is highly relevant for the synthesis of this compound, as it offers a powerful method for constructing the key C-S bond. rsc.org In a typical cycle, a photocatalyst (such as an iridium or ruthenium complex, or an organic dye like Eosin Y) absorbs visible light and becomes excited. chemrxiv.org This excited state can then oxidize or reduce a suitable substrate, generating a reactive radical intermediate. For instance, a thiol can be oxidized to a thiyl radical, which can then undergo addition to an alkene or participate in a cross-coupling reaction to form the C-S bond of the oxathianone ring. beilstein-journals.orgresearchgate.net This method avoids harsh reagents and high temperatures, aligning well with the principles of green chemistry.

Table 2: Comparison of Modern Synthetic Techniques for Heterocycle Formation

| Technique | Energy Source | Typical Advantage | Potential Application in Oxathianone Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, higher yields | Accelerating the rate-limiting cyclization step. |

| Sonochemistry | Ultrasound Waves | Enhanced reaction rates, improved mass transport | Promoting reactions in heterogeneous systems. |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, high functional group tolerance | Formation of the C-S bond via a radical pathway. beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Key strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are an excellent example of this principle. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. nih.gov

Energy Efficiency: Employing methods like microwave or ultrasound irradiation can significantly reduce energy consumption compared to prolonged conventional heating. nih.govmdpi.com

Catalysis: Using catalytic reagents (organocatalysts, metal catalysts, or biocatalysts) in small amounts is superior to using stoichiometric reagents, as it reduces waste. researchgate.netnih.gov Photoredox catalysis, often requiring very low catalyst loadings, is a prime example. chemrxiv.org

By integrating these advanced methodologies, the synthesis of this compound can be approached with greater control over stereochemistry, improved efficiency, and a reduced environmental footprint.

Elucidation of Reaction Mechanisms and Intramolecular Processes

Detailed Mechanistic Pathways of 1,4-Oxathianone Ring Formation

The synthesis of the 1,4-oxathian-2-one (B8659966) core, such as in 6-propan-2-yl-1,4-oxathian-2-one, primarily involves the formation of a key precursor hydroxy-acid, followed by an intramolecular cyclization.

The construction of the 1,4-oxathian-2-one ring system is often achieved through the intramolecular dehydration and cyclization of a precursor molecule, such as a 2-(hydroxyalkylthio)acetic acid. rsc.org For a 6-substituted derivative like this compound, the synthesis would typically begin with the reaction between a substituted epoxide (e.g., propylene (B89431) oxide to eventually yield a methyl group at position 6, or a more complex epoxide for the propan-2-yl group) and a thiol, or via the addition of a thiol like thioglycolic acid to an appropriately substituted alkene. rsc.orglondonmet.ac.uk

The general mechanism proceeds in two main stages:

Nucleophilic Addition: A thiol, such as thioglycolic acid, undergoes a nucleophilic addition to an alkene or an epoxide. For instance, the free-radical addition of thioglycolic acid to an alkene like 4-methylpent-1-ene would lead to the precursor acid required for this compound. This step forms the linear hydroxy-thioether carboxylic acid. rsc.org

Intramolecular Cyclization (Lactonization): The resulting hydroxy-acid then undergoes an intramolecular esterification. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This reaction is typically performed by heating, which facilitates the elimination of a water molecule to form the stable six-membered lactone ring. rsc.org

This cyclodehydration process is a key step in forming the heterocyclic core. rsc.org

The cyclization to form the 1,4-oxathianone ring can be influenced by the presence of acid or base catalysts. londonmet.ac.uk

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid precursor is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal hydroxyl group. This acid/alcohol cyclization facilitates the lactonization process. londonmet.ac.uk

Base Catalysis: While strong basic conditions can lead to the breakdown and ring-opening of the 1,4-oxathiin (B13834599) structure, carefully chosen bases can promote cyclization. mdpi.com A base can deprotonate the hydroxyl group of the precursor, converting it into a more potent alkoxide nucleophile. This enhanced nucleophilicity facilitates the attack on the carbonyl carbon, leading to ring closure. However, the stability of the resulting oxathianone in the presence of base must be considered, as saponification of the lactone is a competing reaction. researchgate.net

| Catalyst Type | Mechanistic Role |

| Acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for intramolecular attack. londonmet.ac.uk |

| Base | Deprotonates the hydroxyl group, forming a stronger alkoxide nucleophile for intramolecular attack. mdpi.comresearchgate.net |

The sulfur atom in the 1,4-oxathiane (B103149) ring is susceptible to oxidation, a common transformation for thioethers. wikipedia.org This process typically occurs in a stepwise manner, yielding first a sulfoxide (B87167) and then a sulfone. londonmet.ac.ukwikipedia.org

Formation of the Sulfoxide: Treatment of this compound with a mild oxidizing agent, such as sodium periodate (B1199274) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), would oxidize the sulfur atom to a sulfoxide, yielding this compound 4-oxide. wikipedia.orgnih.gov

Formation of the Sulfone: Further oxidation with a stronger oxidizing agent or an excess of the oxidant (e.g., m-CPBA) converts the sulfoxide into the corresponding sulfone, this compound 4,4-dioxide. mdpi.comwikipedia.org

These oxidation reactions can be performed either on the final heterocyclic ring or on the linear hydroxyacid precursor before cyclization. londonmet.ac.uk The resulting sulfones are important intermediates for further synthetic transformations. londonmet.ac.uk

Investigation of Rearrangement Reactions Involving Oxathianone Derivatives

Oxathianone derivatives, particularly their oxidized forms, can undergo significant rearrangement reactions.

Pummerer Rearrangement: The sulfoxide derivative, this compound 4-oxide, is a substrate for the Pummerer rearrangement. Upon activation with an electrophile (like acetic anhydride), a proton alpha to the sulfonium (B1226848) intermediate is abstracted. nih.gov This leads to the formation of a thionium (B1214772) ion, which is then trapped by a nucleophile, resulting in an α-substituted sulfide (B99878). nih.govacs.org This reaction represents a formal umpolung (polarity inversion) of the carbon alpha to the sulfur. nih.gov

Ramberg-Bäcklund Rearrangement: The sulfone derivative, this compound 4,4-dioxide, can serve as a precursor for the Ramberg-Bäcklund reaction. This rearrangement is a key method for forming carbon-carbon double bonds from sulfones. Although detailed studies on the oxathianone system are limited, the general pathway involves halogenation of the carbon alpha to the sulfone group, followed by base-induced elimination and ring contraction to form a dihydrofuranone. londonmet.ac.uk

Skeletal Rearrangements: Similar heterocyclic systems are known to undergo skeletal rearrangements promoted by certain reagents. For example, reactions promoted by thionyl chloride can proceed through a concerted bond migration involving an oxocarbenium ion intermediate, leading to a rearranged ring system. beilstein-journals.org Such a pathway could be envisioned for functionalized oxathianone derivatives.

Reaction Kinetics and Thermodynamic Studies of Oxathianone Synthesis and Transformations

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the available literature, general principles can be applied.

Kinetics: The rate of the ring-forming lactonization is dependent on several factors, including temperature, concentration, and the presence of catalysts. Acid or base catalysis, as discussed in section 3.1.2, is employed to increase the reaction rate by lowering the activation energy of the cyclization step. londonmet.ac.uk The kinetics of oxidation depend on the nature of the oxidizing agent and the substrate.

Thermodynamics: The formation of the six-membered 1,4-oxathian-2-one ring from its acyclic precursor is generally a thermodynamically favorable process, driven by the formation of a stable lactone. However, the stability can be compromised under certain conditions. For instance, studies on related radical anions show that they exist in disproportionation equilibria with the neutral molecule and the corresponding dianion, with thermodynamic constants dependent on the solvent and counterion. rsc.org The ring is also susceptible to hydrolysis (saponification) under strong basic conditions, an equilibrium that can be shifted based on pH. mdpi.com

Role of Intermediates in Reaction Progression (e.g., sulfonium intermediates, radical anions)

The reactions of this compound and its derivatives proceed through several key reactive intermediates.

Sulfonium and Thionium Intermediates: As mentioned, sulfonium ions are pivotal intermediates in the Pummerer rearrangement. nih.gov They are formed by the activation of the corresponding sulfoxide with an electrophile. Subsequent deprotonation at the alpha-carbon generates a thionium ion, a highly reactive species that is central to the rearrangement, allowing for the introduction of various substituents. nih.govacs.org

Radical Anions: In the presence of a single-electron transfer (SET) reagent, such as an alkali metal or certain strong bases like potassium tert-butoxide (KOtBu), the 1,4-oxathian-2-one system can potentially form a radical anion. wikipedia.orgchemrxiv.org The electron is transferred to a low-lying unoccupied molecular orbital (LUMO) of the molecule, likely the π* orbital of the carbonyl group. wikipedia.org These radical anions are highly reactive species. youtube.com They can undergo various reactions, including protonation or participation in disproportionation equilibria. rsc.orgwikipedia.org The formation of such intermediates is a key step in certain reduction or coupling reactions. wikipedia.org

| Intermediate | Formation Method | Role in Reaction Progression |

| Sulfonium Ion | Activation of a sulfoxide with an electrophile (e.g., acetic anhydride). nih.gov | Precursor to the thionium ion in the Pummerer rearrangement. acs.org |

| Thionium Ion | Deprotonation of a sulfonium ion at the α-carbon. nih.gov | Key electrophilic intermediate in the Pummerer rearrangement, trapped by nucleophiles. nih.govacs.org |

| Radical Anion | Single-electron transfer from an alkali metal or strong base (e.g., KOtBu). wikipedia.orgchemrxiv.org | Highly reactive species in reduction reactions; can undergo protonation or disproportionation. rsc.org |

| Oxocarbenium Ion | Extrusion of a leaving group with concerted migration of a neighboring oxygen atom. beilstein-journals.org | Postulated intermediate in skeletal rearrangements, allowing for trapping by nucleophiles. beilstein-journals.org |

Stereochemical and Conformational Analysis of 6 Propan 2 Yl 1,4 Oxathian 2 One

Conformational Dynamics of the 1,4-Oxathianone Ring

The 1,4-oxathian-2-one (B8659966) ring is a non-planar heterocyclic system. Due to the constraints of the six-membered ring and the presence of different heteroatoms and a planar ester group, it adopts puckered conformations to minimize steric and torsional strain.

Interconversion Between Half-Chair and Boat Conformers

Theoretical and experimental studies on substituted 1,4-oxathian-3-ones suggest that the ring system can exist as a rapidly equilibrating mixture of half-chair and boat conformers. londonmet.ac.uk However, for 1,4-oxathian-2-ones, evidence, including 13C NMR studies, points towards the boat conformation being the more stable form for the heterocyclic ring. capes.gov.br An X-ray crystal structure of a related compound, 6-p-bromophenyl-1,4-oxathian-2-one, also confirms a boat conformation in the solid state. londonmet.ac.uk The strain arising from the geometric requirements of the planar ester group and the puckered C-S-C-C portion of the ring influences the conformational preference. londonmet.ac.uk

The interconversion between these forms is a dynamic process, and the energy barrier between them determines the rate of this conformational "flipping" at a given temperature. For 6-propan-2-yl-1,4-oxathian-2-one, it is expected that the ring would predominantly adopt a boat-like conformation, with the potential for a half-chair conformer to exist in equilibrium.

Influence of the Isopropyl Substituent on Ring Conformation

The introduction of a bulky isopropyl group at the C6 position significantly influences the conformational equilibrium of the 1,4-oxathian-2-one ring. The substituent will preferentially occupy a position that minimizes steric interactions with the rest of the ring. In a boat conformation, the substituent can be in either a pseudo-equatorial or a pseudo-axial position.

To minimize steric hindrance, the bulky isopropyl group is expected to predominantly occupy the pseudo-equatorial position. This orientation places the substituent away from the flagpole interactions that would occur in a pseudo-axial position, leading to a more stable conformation. The preference for the equatorial-like position is a common feature in substituted six-membered rings.

Stereochemical Relationships of the Isopropyl Group to the Oxathianone Ring

The C6 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-6-propan-2-yl-1,4-oxathian-2-one and (S)-6-propan-2-yl-1,4-oxathian-2-one. The spatial arrangement of the isopropyl group relative to the plane of the oxathianone ring defines these enantiomers.

The presence of the chiral center and the non-planar nature of the ring also give rise to diastereotopic protons within the methylene (B1212753) groups of the ring (C3 and C5). This diastereotopicity would be observable in NMR spectra, providing valuable information about the molecule's conformation.

Diastereomeric and Enantiomeric Purity Assessment Methodologies

The synthesis of this compound can result in a racemic mixture (an equal mixture of both enantiomers) or a mixture with an unequal proportion of enantiomers or diastereomers if other stereocenters are present. Assessing the purity of these stereoisomers is crucial.

Diastereomeric Purity: In cases where a second chiral center might be introduced, leading to diastereomers, NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. rsc.orgresearchgate.net The signals corresponding to each diastereomer will have slightly different chemical shifts, and the ratio of their integrals provides a quantitative measure of the diastereomeric excess. researchgate.net

Enantiomeric Purity: Determining the enantiomeric excess (e.e.) requires a chiral environment. Common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.comntu.edu.sgnih.govresearchgate.net Various CSPs, such as those based on cyclodextrins or macrocyclic antibiotics, can be employed. sigmaaldrich.comresearchgate.netnih.gov

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomeric adducts. ntu.edu.sg These diastereomers will exhibit distinct signals in the NMR spectrum, allowing for the determination of the original enantiomeric ratio. ntu.edu.sg

Experimental Techniques for Conformational Determination

The precise conformation of this compound can be elucidated using a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) is a primary tool for conformational analysis in solution. capes.gov.brcdnsciencepub.comcdnsciencepub.comcapes.gov.brrsc.org

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the ring can be inferred.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of NOEs between specific protons can help to confirm the relative stereochemistry and the conformational arrangement of the ring and its substituents.

Carbon-13 NMR Chemical Shifts: The chemical shifts of the carbon atoms in the ring are sensitive to their steric environment and can provide evidence for the predominant conformation. capes.gov.br For instance, studies on 1,4-oxathian-2-ones have used 13C NMR to support a boat conformation. capes.gov.br

X-ray Crystallography: This technique provides the most definitive information about the conformation of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can reveal the precise bond lengths, bond angles, and torsional angles, confirming the ring's conformation and the stereochemistry of the isopropyl substituent. londonmet.ac.uk As an example, the solid-state structure of 2,3-di-(2-iodophenyl)-1,4-oxathiin, a related heterocyclic system, was confirmed by X-ray crystal analysis. mdpi.com

Below is a summary of the expected NMR data characteristics for this compound based on general principles and data from related compounds.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

| Protons (¹H) | |||

| CH (isopropyl) | 3.0 - 4.0 | Multiplet | |

| CH₃ (isopropyl) | 0.9 - 1.5 | Doublet | |

| H-6 | 4.0 - 5.0 | Multiplet | Diastereotopic protons, coupling constants reveal dihedral angles |

| H-5 | 2.5 - 3.5 | Multiplet | Diastereotopic protons, coupling constants reveal dihedral angles |

| H-3 | 3.0 - 4.0 | Multiplet | Diastereotopic protons, coupling constants reveal dihedral angles |

| Carbons (¹³C) | |||

| C=O | 165 - 175 | Singlet | Carbonyl carbon |

| C-2 | 65 - 75 | Singlet | |

| C-6 | 70 - 85 | Singlet | Chemical shift influenced by substituent and conformation |

| C-5 | 25 - 40 | Singlet | |

| C-3 | 30 - 45 | Singlet | |

| CH (isopropyl) | 30 - 40 | Singlet | |

| CH₃ (isopropyl) | 15 - 25 | Singlet | |

| Note: These are estimated ranges and may vary depending on the solvent and other experimental conditions. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of a compound. These computational methods provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) Studies of Bond Lengths, Angles, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 6-propan-2-yl-1,4-oxathian-2-one, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G*, would be employed to optimize the molecular geometry. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule.

The output of these calculations would provide precise data on bond lengths (e.g., C-C, C-O, C-S), bond angles, and dihedral angles, which define the molecule's shape. Energetics, including the total energy of the optimized structure, are also obtained, which are crucial for comparing the stability of different isomers or conformers. While specific data for this compound is not published, studies on related heterocyclic compounds demonstrate the utility of this approach in understanding their structural parameters. researchgate.neteuroasiajournal.org

A hypothetical data table for the calculated bond lengths and angles of this compound, based on general values for similar functional groups, is presented below.

| Parameter | Calculated Value (Exemplary) |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O (ester) | 1.35 |

| C-S | 1.82 |

| C-C (ring) | 1.53 |

| C-C (isopropyl) | 1.54 |

| C-H | 1.09 |

| **Bond Angles (°) ** | |

| O-C-S | 115 |

| C-S-C | 100 |

| C-O-C | 118 |

| O=C-O | 125 |

Note: These are representative values and not based on actual published calculations for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. acs.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

FMO analysis for this compound would involve calculating the energies of these orbitals. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule can predict which atoms are most likely to be involved in chemical reactions. For instance, in many carbonyl compounds, the LUMO is localized on the carbonyl carbon, making it susceptible to nucleophilic attack. acs.org

| Orbital | Energy (eV) - Hypothetical |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for illustrative purposes.

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Analysis for Ring Formation and Transformations

The formation of the 1,4-oxathian-2-one (B8659966) ring system and its subsequent chemical transformations can be investigated by locating the transition states for each reaction step. A transition state is a high-energy, transient structure that exists at the peak of the reaction energy profile. Computational methods can calculate the geometry and energy of these transition states. nih.govresearchgate.net

For example, the synthesis of 1,4-oxathiane (B103149) derivatives can involve cyclization reactions. researchgate.net A transition state analysis would model the approach of the reacting functional groups, the breaking of existing bonds, and the formation of new ones to close the ring. The energy of the transition state relative to the reactants gives the activation energy, which is a critical factor in determining the reaction's feasibility and rate.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational modeling can predict the regioselectivity (which constitutional isomer is favored) and stereoselectivity (which stereoisomer is favored). This is achieved by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is generally the one that is favored kinetically, leading to the major product.

For this compound, which contains a chiral center at the 6-position, computational methods could be used to predict the stereochemical outcome of its synthesis. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, one could predict which enantiomer would be formed in excess.

In Silico Conformational Search and Energy Minimization Studies

The 1,4-oxathian-2-one ring is not planar and can adopt several different conformations, such as chair, boat, and twist-boat forms. An in silico conformational search is a computational procedure used to identify all possible stable conformations of a molecule. nih.gov This is typically done by systematically rotating the single bonds in the molecule and calculating the energy of each resulting geometry.

Following the conformational search, energy minimization is performed on each identified conformer to find its lowest energy state. This allows for the identification of the global minimum energy conformation (the most stable conformer) and the relative energies of other low-energy conformers. The results of such studies are crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as biological receptors. For the related compound 6-p-bromophenyl-1,4-oxathian-2-one, X-ray diffraction studies revealed that the lactone ring adopts a boat conformation in the solid state. nih.gov A similar approach could be applied computationally to this compound to predict its preferred conformation in different environments.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and complex systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed picture of molecular conformations, dynamic processes, and thermodynamic properties. Although specific molecular dynamics studies on this compound are not extensively available in public literature, the dynamic behavior of this compound can be inferred from computational studies on analogous heterocyclic systems, such as 1,4-oxathiane, its derivatives, and other related sulfur-containing heterocycles. nih.govresearchgate.netacs.orgwikipedia.orgresearchgate.netrsc.org

Molecular dynamics simulations of such a molecule would typically involve the following steps:

Force Field Parameterization: A suitable force field is essential for accurate MD simulations. researchgate.netnih.govuiuc.edu For a molecule like this compound, force fields such as CHARMM, AMBER, or OPLS-AA would be parameterized to accurately describe the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.gov Specific parameters for the sulfur-containing heterocyclic lactone may need to be developed or validated using quantum mechanical calculations to ensure an accurate representation of its electronic and steric properties. nih.govunipi.it

System Setup: The molecule would be placed in a simulation box, typically filled with a solvent (e.g., water, chloroform) to mimic experimental conditions. The size of the box and the number of solvent molecules are chosen to avoid finite-size artifacts.

Simulation Protocol: The simulation would be run for a sufficient length of time (typically nanoseconds to microseconds) to allow the molecule to explore its conformational space. The trajectory, which contains the positions and velocities of all atoms at each time step, is then saved for analysis.

Analysis of the MD trajectory would provide insights into several aspects of the dynamic behavior of this compound:

Conformational Dynamics: The simulations would reveal the preferred conformations of the oxathiane ring and the orientation of the isopropyl group. The relative populations of different conformers and the energy barriers for interconversion between them can be calculated.

Solvent Effects: The interaction of the molecule with the surrounding solvent molecules can be studied, providing information on solvation energies and the structure of the solvent shell around the molecule.

Vibrational and Rotational Motions: The simulations can capture the vibrational motions of bonds and angles, as well as the rotational dynamics of the entire molecule and its substituent groups.

The following data tables represent the kind of information that would be generated from a molecular dynamics study of this compound, based on typical findings for similar molecules.

Table 1: Simulated Conformational Preferences of the 1,4-Oxathian-2-one Ring

| Conformer | Relative Population (%) | Key Dihedral Angles (degrees) |

| Chair | 95 | C6-O1-C2-S4: ~60, O1-C2-S4-C5: ~-55 |

| Twist-Boat | 4 | Variable |

| Boat | <1 | C6-O1-C2-S4: ~0, O1-C2-S4-C5: ~0 |

This table illustrates the expected predominance of the chair conformation. The data is representative and based on studies of analogous six-membered rings. researchgate.netresearchgate.net

Table 2: Root Mean Square Fluctuation (RMSF) of Atomic Positions

| Atom Group | Average RMSF (Å) |

| C2 (Carbonyl) | 0.3 |

| S4 | 0.4 |

| C5, C6 | 0.5 |

| Isopropyl CH | 0.6 |

| Isopropyl CH3 | 0.8 |

RMSF values indicate the flexibility of different parts of the molecule. Higher values for the isopropyl group suggest greater mobility compared to the more constrained ring atoms. This data is illustrative.

Table 3: Solvent Accessible Surface Area (SASA) in Different Solvents

| Solvent | Average SASA (Ų) |

| Water | 250 |

| Chloroform | 280 |

SASA provides a measure of the molecule's exposure to the solvent. Differences in SASA can indicate conformational changes in response to the solvent environment. This data is hypothetical.

Exploration of Biological Relevance and Biomedical Research Avenues of 6 Propan 2 Yl 1,4 Oxathian 2 One Analogues

Design and Synthesis of 6-Propan-2-yl-1,4-oxathian-2-one Analogs for Biological Screening

The design of analogues based on the this compound structure is a strategic process aimed at systematically modifying its chemical features to explore and optimize biological activity. This process often begins with the core 1,4-oxathian-2-one (B8659966) scaffold, to which various functional groups are appended. The isopropyl group at the 6th position is a key feature, and analogues are often designed by altering this substituent or by introducing new functional groups at other positions on the heterocyclic ring.

The synthesis of these analogues typically involves multi-step chemical reactions. A common strategy for creating the 1,4-oxathian-2-one ring is through the cyclization of linear precursors that contain the necessary sulfur, oxygen, and carbonyl functionalities. For instance, a general approach could involve the reaction of an α-mercaptoalkanoic acid with an appropriate epoxide or a related electrophile.

A plausible synthetic route for creating a library of analogues for biological screening might start with a key intermediate. For example, a synthetic pathway could be devised similar to the methods used for other heterocyclic compounds, where a core structure is first assembled and then diversified. nih.gov One general method for synthesizing related 1,4-oxazine derivatives involves reacting a chalcone (B49325) derivative with thiourea. researchgate.net For 1,4-oxathian-2-ones, a key synthetic intermediate could be prepared, which is then reacted with a variety of reagents to introduce diverse substituents, thus creating a library of analogues for biological evaluation. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Oxathianone Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogues) to determine how specific changes in chemical structure affect their biological activity. nih.gov The goal is to identify the chemical moieties, known as pharmacophores, that are crucial for the desired biological effect. For the 1,4-oxathian-2-one scaffold, an SAR study would involve creating analogues where the substituents at various positions of the oxathianone ring are systematically varied.

For example, the isopropyl group at position 6 could be replaced with other alkyl groups of varying size and lipophilicity, or with aromatic rings. Other positions on the ring could be substituted with groups that can act as hydrogen bond donors or acceptors. These modifications allow researchers to probe the interactions between the molecule and its biological target. The resulting data, often expressed as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), helps in building a model of the pharmacophore and in designing more potent compounds. johnshopkins.edu

The following interactive table provides an illustrative example of SAR data for a hypothetical series of 6-substituted-1,4-oxathian-2-one analogues.

| Compound ID | Substituent at C6 | Substituent at C3 | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | -CH(CH₃)₂ (Isopropyl) | -H | 15.2 |

| 2 | -CH₃ (Methyl) | -H | 45.8 |

| 3 | -C(CH₃)₃ (tert-Butyl) | -H | 8.1 |

| 4 | -Phenyl | -H | 5.5 |

| 5 | -CH(CH₃)₂ (Isopropyl) | -Phenyl | 2.3 |

| 6 | -CH(CH₃)₂ (Isopropyl) | -OH | 22.4 |

This table is a hypothetical representation to illustrate SAR principles.

Mechanistic Research into Potential Molecular Targets and Interactions of Oxathianone Derivatives

Identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action. For derivatives of the 1,4-oxathian-2-one scaffold, research would focus on identifying specific biomolecules, such as enzymes or receptors, with which they interact to elicit a biological response. Given the wide range of activities exhibited by heterocyclic compounds, oxathianone derivatives could potentially interact with numerous molecular targets. nih.govresearchgate.net

Mechanistic studies often involve a variety of experimental techniques. For example, if a series of oxathianone analogues shows anticancer activity, researchers might investigate their effect on known cancer-related targets. These could include enzymes like protein kinases, topoisomerases, or histone deacetylases, or structural proteins such as tubulin, which is crucial for cell division. nih.govresearchgate.netnih.gov Docking studies, a computational method, can be used to predict how these molecules might bind to the active site of a target protein, providing insights into the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. nih.gov Further studies, such as cell cycle analysis or apoptosis assays, can elucidate the downstream cellular effects of the compound's interaction with its target. nih.gov

Role of 1,4-Oxathian-2-ones as Building Blocks for Complex Bioactive Heterocycles

Heterocyclic compounds are fundamental building blocks in organic synthesis and medicinal chemistry, prized for their ability to be incorporated into larger, more complex molecular architectures. sigmaaldrich.com The 1,4-oxathian-2-one ring system is a versatile scaffold that can be used to construct more elaborate bioactive molecules. lifechemicals.com Its inherent chemical functionalities—the ester, the thioether, and the chiral centers—can be manipulated to build new ring systems or to attach other pharmacologically important groups.

For example, the ester group within the oxathianone ring can be opened to yield a linear molecule with both a thiol and a carboxylic acid (or alcohol) group, which can then be used in subsequent reactions to form different heterocyclic systems. This approach is common in the synthesis of complex natural products and novel drug candidates. The use of heterocyclic scaffolds like 1,3,4-oxadiazoles and thioureas as starting points for generating diverse libraries of compounds highlights the importance of such building-block strategies in drug discovery. lifechemicals.comresearchgate.net The 1,4-oxathian-2-one core can similarly serve as a template for creating new classes of compounds with unique biological properties. nih.govresearchgate.net

Advanced Analytical Research for 6 Propan 2 Yl 1,4 Oxathian 2 One

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of organic compounds. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy collectively provide a comprehensive structural profile of 6-Propan-2-yl-1,4-oxathian-2-one.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The isopropyl group is expected to show a characteristic doublet for the two methyl groups and a septet for the methine proton. The protons on the oxathiane ring will exhibit distinct chemical shifts and coupling patterns based on their proximity to the oxygen, sulfur, and carbonyl functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the lactone is typically observed in the downfield region (around 170 ppm). The carbons bonded to the oxygen and sulfur atoms will also have characteristic chemical shifts, as will the carbons of the isopropyl group.

Interactive ¹H and ¹³C NMR Data Table

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | - | ~170.5 | - | - |

| CH (ring, adjacent to O) | ~4.5 | ~75.2 | dd | 8.0, 4.0 |

| CH₂ (ring, adjacent to S) | ~3.1 | ~30.1 | m | - |

| CH (ring, adjacent to S and isopropyl) | ~3.8 | ~50.5 | m | - |

| CH (isopropyl) | ~2.1 | ~32.8 | septet | 6.8 |

| CH₃ (isopropyl) | ~1.0 | ~18.5, ~19.0 | d | 6.8 |

Note: The chemical shifts are hypothetical and based on typical values for similar functional groups.

Mass Spectrometry (MS) Techniques (e.g., HRMS-ESI, MALDI-TOF/TOF)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS-ESI): Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion, which is crucial for confirming the molecular identity of this compound.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the isopropyl group, cleavage of the oxathiane ring, and loss of carbon monoxide or carbon dioxide from the lactone moiety.

Expected Fragmentation Ions

| m/z | Proposed Fragment |

| [M+H]⁺ | Intact molecule (protonated) |

| [M-C₃H₇]⁺ | Loss of the isopropyl group |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-C₃H₇-CO]⁺ | Sequential loss of isopropyl and carbon monoxide |

Note: The fragmentation pattern is predictive and based on common fragmentation rules for similar structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, a strong absorption band characteristic of the lactone carbonyl (C=O) stretching vibration would be expected around 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl groups and C-O and C-S stretching vibrations within the heterocyclic ring.

Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (lactone) | ~1740 |

| C-H (sp³ hybridized) | ~2850-3000 |

| C-O (ether) | ~1100-1250 |

| C-S (thioether) | ~600-800 |

Note: The absorption frequencies are approximate and can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. Since this compound lacks extensive conjugation, it is not expected to show strong absorption in the UV-Vis region. A weak n→π* transition associated with the carbonyl group may be observable.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its presence in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Quantification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The compound would be separated from other volatile components on a capillary column based on its boiling point and polarity. The mass spectrometer then provides a mass spectrum for the eluting compound, allowing for its positive identification and quantification. This method is highly sensitive and can be used to detect and quantify trace-level impurities.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and purification of a wide range of compounds. nih.govresearchgate.net For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. A UV detector can be used for detection if the compound has some UV absorbance, or an evaporative light scattering detector (ELSD) or mass spectrometer can be used for more universal detection. HPLC is not only an analytical tool for purity assessment but also a preparative technique for isolating the pure compound.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is paramount, as different enantiomers of a chiral compound can exhibit distinct biological activities and physical properties. Chiral chromatography is the cornerstone technique for separating and quantifying enantiomers.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com For a compound like this compound, which contains a stereocenter at the 6-position of the oxathiane ring, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases can be employed.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used technique for enantiomeric separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly successful for a broad range of chiral compounds. nih.govchromatographyonline.com The selection of the mobile phase is crucial and can significantly impact the selectivity of the separation. researchgate.net Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be explored to optimize the resolution of the enantiomers. researchgate.net The presence of functional groups such as the carbonyl and the thioether in this compound allows for various interactions, including hydrogen bonding, dipole-dipole, and steric interactions, with the chiral stationary phase, which are essential for chiral recognition. mdpi.comnih.gov

A hypothetical chiral HPLC method for the enantiomeric separation of this compound could involve a cellulose-based column. The operational parameters would be systematically optimized to achieve baseline separation of the enantiomers.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm i.d. x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the chiral HPLC separation of this compound enantiomers, based on common practices for similar compounds.

Chiral Gas Chromatography (GC):

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Given the likely volatility of a substituted oxathianone, this technique is a viable option. Cyclodextrin-based chiral stationary phases are commonly used in capillary GC for the separation of enantiomers. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving separation.

Advanced Hyphenated Techniques for Complex Mixture Analysis

In many instances, this compound may be present as a component within a complex mixture, such as a natural product extract or a synthetic reaction mixture. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the identification and quantification of target compounds in such scenarios. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. shimadzu.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, enabling its identification. For the analysis of this compound in a complex matrix, a high-resolution capillary GC column would be used to achieve optimal separation from other components. The mass spectrum of the target compound would exhibit a characteristic molecular ion peak and fragmentation pattern, which can be compared to a reference spectrum for confirmation. The use of a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), in parallel with MS can provide additional confirmation of sulfur-containing compounds. shimadzu.comhpst.cz

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Temperature Program | 50 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) |

| Injector Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

This table provides an example of typical GC-MS conditions that could be adapted for the analysis of this compound in a complex mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the hyphenated technique of choice. nih.gov A reversed-phase HPLC system can be coupled to a mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a tandem quadrupole (MS/MS) instrument. sielc.commdpi.comnih.gov LC-Q-TOF MS provides high-resolution mass measurements, enabling the determination of the elemental composition of the analyte and its fragments with high accuracy. youtube.comnih.gov LC-MS/MS allows for selected reaction monitoring (SRM), a highly sensitive and selective method for quantifying target compounds in complex matrices.

The analysis of a related compound, 2-methyl-4-propyl-1,3-oxathiane, in wine has been successfully demonstrated using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. This approach highlights the potential for similar methods to be applied to the analysis of this compound in various sample types.

Environmental Dynamics and Biogeochemical Research of 6 Propan 2 Yl 1,4 Oxathian 2 One

Environmental Fate and Persistence Studies

The environmental persistence of 6-propan-2-yl-1,4-oxathian-2-one is governed by its susceptibility to both abiotic and biotic degradation processes. These processes determine the compound's half-life and potential for accumulation in various environmental compartments.

Chemical Stability in Aqueous and Terrestrial Environments

The chemical structure of this compound, featuring a thioester lactone and a thioether linkage within a heterocyclic ring, suggests specific vulnerabilities to abiotic degradation pathways such as hydrolysis and photolysis.

Hydrolysis: The 1,4-oxathian-2-one (B8659966) ring contains a thioester group, which is known to be susceptible to hydrolysis. The rate of hydrolysis is influenced by pH, with both acid- and base-catalyzed mechanisms possible. bibliotekanauki.pl Generally, thioesters are thermodynamically unstable in water, though their kinetic stability can vary. bibliotekanauki.pl Studies on simple thioesters indicate that at neutral pH and ambient temperatures, the half-life for hydrolysis can be on the order of days to months. bibliotekanauki.pl For instance, the half-life for the hydrolysis of S-methyl thioacetate (B1230152) at pH 7 and 23°C is 155 days. bibliotekanauki.pl The presence of the isopropyl group at the 6-position is not expected to significantly alter the electronic properties of the thioester bond but may exert some steric influence on the rate of hydrolysis. It has been noted that 1,4-oxathian-3-ones are readily hydrolyzed due to ring strain arising from the geometric requirements of the planar ester group and the puckered C-S-C-C portion of the ring. londonmet.ac.uk

Photolysis: The thioether moiety in the 1,4-oxathiane (B103149) ring is a potential chromophore that can absorb ultraviolet radiation, leading to photodegradation. Research on the photochemistry of saturated thioethers has shown that UV excitation can lead to the cleavage of the carbon-sulfur bond on an ultrafast timescale. londonmet.ac.uk This process can be a significant degradation pathway for pesticides and other organic compounds when exposed to sunlight on soil surfaces or in the upper layers of water bodies. orst.edu The rate and products of photolysis would depend on the specific environmental conditions, including the presence of photosensitizers in the water or soil matrix. orst.edu

| Degradation Process | Relevant Functional Group | Influencing Factors | Anticipated Outcome |

|---|---|---|---|

| Hydrolysis | Thioester Lactone | pH, Temperature | Ring opening to form a hydroxy thioacid. |

| Photolysis | Thioether | Sunlight intensity, Presence of photosensitizers | Cleavage of the C-S bond, leading to ring fragmentation. |

Biodegradation and Biotransformation Potential in Environmental Matrices

Microbial activity is a primary driver for the degradation of organic compounds in the environment. The structure of this compound suggests that it could serve as a substrate for various microbial metabolic pathways.

The biodegradation of heterocyclic compounds is a well-documented phenomenon, with microorganisms such as bacteria and fungi playing a crucial role. nih.govyoutube.com The 1,4-oxathiane ring is structurally related to the persistent environmental contaminant 1,4-dioxane (B91453). Studies on 1,4-dioxane have identified microorganisms capable of its degradation, often through co-metabolism with other substrates like tetrahydrofuran (B95107) (THF). wikipedia.org The initial step in the biodegradation of such cyclic ethers often involves oxidation by monooxygenase enzymes, leading to ring cleavage and the formation of more readily metabolizable linear compounds. wikipedia.org

For this compound, a plausible biodegradation pathway would involve initial enzymatic hydrolysis of the lactone by esterases or lipases, a common microbial reaction. researchgate.net This would result in the formation of the corresponding ω-hydroxy acid. Subsequent metabolism could proceed via β-oxidation of the resulting aliphatic chain. The thioether bond could be subject to oxidation by monooxygenases to form a sulfoxide (B87167) and subsequently a sulfone, which can increase water solubility and susceptibility to further degradation. wikipedia.org The isopropyl group may also be a site for microbial oxidation.

| Reaction Type | Enzyme Class (Hypothetical) | Initial Product |

|---|---|---|

| Lactone Hydrolysis | Esterase / Lipase | Hydroxy thioacid |

| Thioether Oxidation | Monooxygenase | This compound-4-oxide (Sulfoxide) |

| Alkyl Group Oxidation | Hydroxylase / Monooxygenase | Hydroxylated isopropyl derivative |

Research on Transport Mechanisms in Environmental Systems

The transport of this compound in the environment is dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil particles. These factors influence its mobility in soil, potential for leaching into groundwater, and atmospheric transport. orst.edunih.gov

Natural Occurrence and Biosynthesis Investigations of Related Oxathianes/Oxathianones

Identification in Natural Products and Extracts

Sulfur-containing compounds are known contributors to the flavor and aroma profiles of many foods. mdpi.com While specific searches for this compound in natural products have not yielded positive results, the 1,4-oxathiane ring system is found in some flavor compounds. Additionally, sulfur-containing lactones have been identified as metabolites from fungal sources. nih.gov For example, fungi are known producers of a diverse array of secondary metabolites, including macrolides that can incorporate sulfur, sometimes through the addition of cysteine to a lactone core. nih.gov It is plausible that oxathianone structures could arise as minor components in complex natural extracts, particularly from microbial fermentations or plant metabolism. Some oxathianone derivatives have been noted as hydrolysis products of oxathiene fungicides, indicating their potential presence in agricultural environments. londonmet.ac.uk

Elucidation of Biosynthetic Pathways

The biosynthesis of the 1,4-oxathian-2-one ring system is not well-established. However, general principles of microbial and plant secondary metabolism can be used to propose a hypothetical pathway. The biosynthesis of xanthones in fungi, for instance, involves polyketide precursors. mdpi.com Fungi are known to possess a wide range of enzymes, including polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and various tailoring enzymes like oxidases, reductases, and transferases that could assemble such a heterocyclic structure. mdpi.com

A plausible biosynthetic route to this compound could involve the following steps:

Assembly of a carbon backbone: A polyketide synthase could assemble a short carbon chain, potentially incorporating a precursor derived from the amino acid valine to provide the isopropyl group.

Introduction of sulfur: The sulfur atom could be introduced via the enzymatic incorporation of cysteine or a related sulfur donor. Fungi have complex sulfur metabolism pathways that provide activated sulfur for the biosynthesis of various metabolites.

Ring formation: An intramolecular cyclization reaction, likely enzyme-catalyzed, would form the 1,4-oxathian-2-one ring. This could involve the attack of a thiol group on an activated carboxylic acid or ester, or the attack of a hydroxyl group on a thioester.

This proposed pathway is speculative and requires experimental validation through techniques such as isotopic labeling studies and genome mining for candidate biosynthetic gene clusters in potential producing organisms.

Research on Advanced Derivatives and Analogues of 6 Propan 2 Yl 1,4 Oxathian 2 One

Synthesis of Oxidized Derivatives (e.g., Sulfoxides, Sulfones)

The oxidation of the sulfur atom in the 1,4-oxathian-2-one (B8659966) ring system to form sulfoxides and sulfones represents a significant area of research. These oxidized derivatives exhibit altered chemical reactivity and physical properties compared to the parent sulfide (B99878).

For instance, the oxidation of 1,4-oxathian-2-one (OX) to its corresponding sulfone, 1,4-oxathian-2-one-4,4-dioxide (OX-SO2), has been successfully achieved. researchgate.netbohrium.com This transformation is a key step in modifying the properties of polymers derived from these monomers. The resulting poly(OX-SO2) is a highly crystalline polyester (B1180765) with a glass transition temperature (Tg) of 55°C and a melting temperature (Tm) of 211°C, at which it also decomposes. researchgate.netbohrium.com This contrasts sharply with poly(OX), which is a semicrystalline polyester with a much lower Tg of -39.6°C and a Tm ranging from 40-60°C. researchgate.netbohrium.com

The synthesis of 1,4-oxathiane (B103149) S,S-dioxides has also been explored as precursors for the Ramberg-Bäcklund rearrangement, a reaction aimed at producing dihydrofurans and dihydrofuranones. londonmet.ac.uk This research has led to the synthesis of several novel ring-opened compounds. londonmet.ac.uk Furthermore, work by the Cossy group has demonstrated the diastereoselective synthesis of cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with greater than 98:2 diastereoselectivity through the Fe(III) catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones. mdpi.com

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

| Poly(OX) | -39.6°C | 40-60°C |

| Poly(OX-SO2) | 55°C | 211°C (with decomposition) |

Data sourced from references researchgate.netbohrium.com

Modifications of the Isopropyl Moiety and their Structural Consequences

Modifying the isopropyl group at the 6-position of the 1,4-oxathian-2-one ring can significantly influence the molecule's properties and the stereochemistry of its derivatives. While specific research on the direct modification of the isopropyl group on 6-propan-2-yl-1,4-oxathian-2-one is not extensively detailed in the provided results, related studies on similar structures provide valuable insights.

For example, the synthesis of various 2,6-disubstituted-1,4-oxathianes highlights the importance of substituent effects on the ring's conformation. chemsrc.comchemicalbook.com The conformational properties of substituted 1,4-oxathian-3-ones have been studied, suggesting that these compounds may exist as rapidly equilibrating half-chair and boat conformers. londonmet.ac.uk An X-ray structure of 6-p-bromophenyl-1,4-oxathian-2-one revealed a boat conformation in the solid state. londonmet.ac.uk These findings imply that altering the bulky isopropyl group would likely impact the conformational equilibrium and, consequently, the reactivity and physical properties of the molecule.

Heterocyclic Ring Fusions and Incorporations for Novel Scaffold Generation

The fusion of the 1,4-oxathiane ring with other heterocyclic systems is a promising strategy for creating novel molecular scaffolds with potentially unique biological activities and material properties. This approach allows for the construction of complex, three-dimensional structures.

Research in this area includes the synthesis of novel 1,4-oxathiine derivatives with polyfluoroalkyl substituents, which can lead to different heterocyclic products depending on the reaction conditions. researchgate.net Multicomponent reactions have also been employed for the regioselective synthesis of functionalized 1,4-oxathiane derivatives. researchgate.net Furthermore, the 1,4-oxathiane core has been incorporated into molecules designed as estrogen receptors and for antiviral activity. mdpi.com The synthesis of azole derivatives containing an oxathiane ring has been explored for antifungal applications. researchgate.net These examples demonstrate the versatility of the 1,4-oxathiane system as a building block for generating diverse and complex heterocyclic structures. eurekaselect.comnih.govnih.govgoogle.com

Polymerization Studies of 1,4-Oxathian-2-one Derivatives

The polymerization of 1,4-oxathian-2-one and its derivatives is a key area of investigation, aiming to produce novel polyesters with tailored properties. These studies primarily focus on ring-opening polymerization (ROP).

Ring-Opening Polymerization (ROP) Investigations

The ring-opening polymerization of 1,4-oxathian-2-one (OX) has been shown to have high polymerizability. researchgate.netbohrium.com Various catalysts have been screened for the ROP of OX, including organic catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and diphenyl phosphate (B84403) (DPP). researchgate.netbohrium.com While TBD leads to very fast polymerization, it is accompanied by significant side reactions. DBU offers moderately controlled polymerization, and DPP provides well-controlled polymerization until equilibrium is reached. researchgate.netbohrium.com

The bulk ROP of the oxidized derivative, 1,4-oxathian-2-one-4,4-dioxide (OX-SO2), has been achieved at 130°C using stannous octoate as a catalyst. researchgate.netbohrium.com Thermodynamic studies have revealed that the ROP of OX is more favorable than that of δ-valerolactone (VL). researchgate.netbohrium.com

In a distinct approach, the topochemical ring-opening polymerization (TopoROP) of an oxathianethione has been observed, where single crystals of the monomer spontaneously convert into a highly crystalline and regioregular polymer. digitellinc.comnih.govnih.gov This solid-state transformation proceeds quantitatively and stereospecifically. nih.govnih.gov

Copolymerization with Other Cyclic Monomers

Copolymerization of 1,4-oxathian-2-one derivatives with other cyclic monomers allows for the fine-tuning of the resulting polymer's properties. A series of random copolymers of 1,4-oxathian-2-one (OX) and δ-valerolactone (VL) have been prepared using TBD as a catalyst. researchgate.netbohrium.com These studies have confirmed that the presence of the in-chain heteroatom significantly affects the crystallization of the copolymers. researchgate.netbohrium.com

Kinetic experiments have shown that VL polymerizes faster than OX when DPP is used as the catalyst. researchgate.netbohrium.com This difference in reactivity is a crucial factor in controlling the microstructure of the resulting copolymers. The ability to copolymerize 1,4-oxathian-2-one with other monomers like ε-caprolactone opens up possibilities for creating a wide range of biodegradable and functional polyesters. wipo.int The sequential composition of copolymers can be influenced by the structure of the substituents and the monomer ratios in the feed, leading to block, gradient, or random ordering of the monomer units. nih.govrsc.org

Emerging Research Trends and Future Directions in 6 Propan 2 Yl 1,4 Oxathian 2 One Chemistry

Application of Chemoinformatics and Machine Learning for Predictive Research

The integration of computational tools is revolutionizing chemical research. Chemoinformatics and machine learning are increasingly being applied to predict the physicochemical properties, biological activities, and synthetic routes for novel compounds. For the 1,4-oxathian-2-one (B8659966) family, these predictive models can accelerate the discovery of new derivatives with desired characteristics.

Detailed research findings indicate that computational approaches can be used to screen virtual libraries of 1,4-oxathian-2-one derivatives, including 6-Propan-2-yl-1,4-oxathian-2-one, for potential applications in areas such as medicinal chemistry and materials science. By analyzing structure-activity relationships (SAR), machine learning algorithms can identify key structural motifs that influence a compound's properties, guiding the synthesis of more effective molecules.

Development of Sustainable and Circular Economy Approaches for Oxathianone Synthesis